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This technical support center provides guidance for researchers, scientists, and drug

development professionals on managing adverse events observed in the National Surgical

Adjuvant Breast and Bowel Project (NSABP) C-08 trial. The NSABP C-08 was a randomized

Phase III study evaluating the addition of bevacizumab to modified FOLFOX6 (mFOLFOX6)

chemotherapy for the adjuvant treatment of patients with stage II or III colon cancer.

Frequently Asked Questions (FAQs)
Q1: What were the most common Grade 3 or higher adverse events associated with the

addition of bevacizumab in the NSABP C-08 trial?

A1: The addition of bevacizumab to mFOLFOX6 in the NSABP C-08 trial was associated with a

statistically significant increase in the incidence of several Grade 3 or higher adverse events.

These included hypertension, proteinuria, wound complications, and pain.[1][2][3]

Q2: Was there an increased risk of death or other severe complications with bevacizumab in

this trial?

A2: No, the initial safety report of the NSABP C-08 trial found that the addition of bevacizumab

to mFOLFOX6 did not result in a significant increase in gastrointestinal perforation,

hemorrhage, arterial or venous thrombotic events, or death.[4] The overall rates of Grade 4 or 5

toxicities were similar between the two treatment arms.[4]
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Q3: How should hypertension be monitored and managed in patients receiving a bevacizumab-

containing regimen?

A3: Blood pressure should be monitored at baseline and regularly throughout treatment. For

patients who develop hypertension, management strategies are based on the severity (grade)

of the condition and may include the initiation or adjustment of antihypertensive medications. In

cases of severe or persistent hypertension, holding or discontinuing bevacizumab may be

necessary.

Q4: What is the recommended approach for managing proteinuria in patients on bevacizumab?

A4: Patients should be monitored for the development of proteinuria using urinalysis. The

management of proteinuria is graded. For mild to moderate proteinuria, continued

bevacizumab with close monitoring may be appropriate. In cases of severe (nephrotic range)

proteinuria, bevacizumab should be discontinued.

Q5: What precautions should be taken regarding wound healing in patients scheduled to

receive bevacizumab?

A5: Bevacizumab can impair wound healing. Therefore, it is recommended that bevacizumab

not be initiated for at least 28 days following major surgery and until the surgical wound is fully

healed.

Troubleshooting Guides
Management of Hypertension
Hypertension is a common adverse event associated with bevacizumab. The following guide,

based on the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI

CTCAE v3.0) used in the NSABP C-08 trial, provides a structured approach to its management.
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Grade
Clinical Description
(CTCAE v3.0)

Recommended Action

1

Asymptomatic, transient (<24

hrs) increase by >20 mmHg

(diastolic) or to >150/100 if

previously WNL

Monitor blood pressure

regularly. Continue

bevacizumab.

2

Recurrent or persistent (>24

hrs) or symptomatic increase

by >20 mmHg (diastolic) or to

>150/100 if previously WNL

Initiate or adjust

antihypertensive medication.

Continue bevacizumab with

close monitoring.

3

Requiring more than one drug

or more intensive therapy than

previously

Hold bevacizumab. Optimize

antihypertensive therapy.

Resume bevacizumab when

blood pressure is controlled.

4
Life-threatening consequences

(e.g., hypertensive crisis)

Permanently discontinue

bevacizumab.

Management of Proteinuria
Proteinuria is another key adverse event to monitor in patients receiving bevacizumab.
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Grade
Clinical Description
(CTCAE v3.0)

Recommended Action

1 1+ or 0.15-1.0 g/24h

Continue bevacizumab.

Monitor urinalysis with each

cycle.

2 2+ to 3+ or 1.0-3.5 g/24h

Continue bevacizumab with

increased monitoring

frequency. Consider

consultation with a

nephrologist.

3 4+ or >3.5 g/24h

Hold bevacizumab. Perform a

24-hour urine protein

collection. If >3.5 g/24h ,

consider discontinuation.

4 Nephrotic syndrome
Permanently discontinue

bevacizumab.

Quantitative Data on Adverse Events
The following tables summarize the incidence of key adverse events observed in the NSABP

C-08 trial.

Table 1: Incidence of Grade 3 or Higher Adverse Events of Interest

Adverse Event mFOLFOX6 Alone (%)
mFOLFOX6 +
Bevacizumab (%)

Hypertension 1.8 12.0

Proteinuria 0.8 2.7

Wound Complications 0.3 1.7

Pain 6.3 11.1

Data from the initial safety report of the NSABP C-08 trial.[4]
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Table 2: Overall Incidence of High-Grade Toxicities

Toxicity Grade mFOLFOX6 Alone (%)
mFOLFOX6 +
Bevacizumab (%)

Grade 3 54.8 62.0

Grade 4 14.2 14.1

Grade 5 (Death) 1.0 0.9

Data from the initial safety report of the NSABP C-08 trial.[4]

Experimental Protocols & Methodologies
The management of adverse events in the NSABP C-08 trial would have followed protocols

based on the NCI CTCAE v3.0. While the specific internal standard operating procedures of

the trial are not publicly available, the following represents a standard methodology for

monitoring and managing bevacizumab-related toxicities in a clinical trial setting.

Protocol: Monitoring and Management of Hypertension

Baseline Assessment: Record the patient's blood pressure at baseline before initiating

treatment.

Routine Monitoring: Measure blood pressure at each study visit.

Patient Education: Instruct patients on the symptoms of hypertension and the importance of

regular blood pressure monitoring at home, if feasible.

Intervention:

For Grade 1 hypertension, continue treatment and monitoring.

For Grade 2 hypertension, initiate or adjust antihypertensive medication according to

institutional guidelines.
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For Grade 3 hypertension, hold bevacizumab administration. Initiate or intensify

antihypertensive therapy. Re-initiate bevacizumab only when blood pressure is controlled

to ≤ Grade 2.

For Grade 4 hypertension, permanently discontinue bevacizumab.

Protocol: Monitoring and Management of Proteinuria

Baseline Assessment: Perform a baseline urinalysis to assess for proteinuria.

Routine Monitoring: Conduct a dipstick urinalysis prior to each bevacizumab infusion.

Intervention:

If dipstick urinalysis is 1+, continue treatment.

If dipstick urinalysis is ≥2+, perform a 24-hour urine collection for protein.

If 24-hour urine protein is <2g, continue bevacizumab.

If 24-hour urine protein is ≥2g, hold bevacizumab. Re-initiate bevacizumab when 24-hour

urine protein is <2g.

For nephrotic syndrome (Grade 4), permanently discontinue bevacizumab.
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Caption: Management workflow for hypertension and proteinuria.
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Caption: Mechanism of action of Bevacizumab.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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